molecular formula C11H13N3S B13637960 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine

1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13637960
M. Wt: 219.31 g/mol
InChI Key: ZKRHQRCMGAKDIO-UHFFFAOYSA-N
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Description

1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a phenylthioethyl group (-CH₂CH₂-S-C₆H₅) attached to the pyrazole ring at the 1-position and an amine group at the 4-position.

Preparation Methods

The synthesis of 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenylthioethyl Group: The phenylthioethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a pyrazole derivative with 2-bromoethyl phenyl sulfide in the presence of a base can yield the desired product.

    Purification: The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 4 exhibits nucleophilic reactivity, enabling reactions with electrophilic reagents:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form amides.
    Example :
    1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine+AcClN-acetyl derivative\text{this compound} + \text{AcCl} \rightarrow \text{N-acetyl derivative} .

  • Alkylation : Forms N-alkylated derivatives when treated with alkyl halides (e.g., methyl iodide) under basic conditions .

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield*
AcylationAcetyl chloride, Et3_3NDCM/THF0–25°C70–85%
AlkylationMeI, K2_2CO3_3DMF/EtOH60–80°C60–75%

Oxidation of the Thioether Group

The phenylthioethyl side chain undergoes oxidation to form sulfoxides or sulfones:

  • Sulfoxide Formation : Treatment with H2_2O2_2 or mCPBA in CH2_2Cl2_2 at 0°C.

  • Sulfone Formation : Prolonged oxidation with H2_2O2_2/acetic acid or KMnO4_4 .

Example :
Ph-S-CH2CH2-H2O2Ph-S(O)-CH2CH2-H2O2Ph-SO2-CH2CH2-\text{Ph-S-CH}_2\text{CH}_2\text{-} \xrightarrow{\text{H}_2\text{O}_2} \text{Ph-S(O)-CH}_2\text{CH}_2\text{-} \xrightarrow{\text{H}_2\text{O}_2} \text{Ph-SO}_2\text{-CH}_2\text{CH}_2\text{-} .

Cyclocondensation Reactions

The amine group participates in cyclization reactions with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which can cyclize into fused heterocycles under acidic conditions .

  • Pyrimidine Derivatives : Couples with chloropyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine) in DMSO at elevated temperatures to form pyrimidine-pyrazole hybrids .

Example :
This compound+2,4-dichloropyrimidineSubstituted pyrimidine\text{this compound} + \text{2,4-dichloropyrimidine} \rightarrow \text{Substituted pyrimidine} .

Sulfenylation and Cross-Coupling

The thioether group facilitates coupling reactions:

  • C–S Bond Formation : Reacts with aryl/alkyl halides in the presence of CuI or Pd catalysts to form bis-thioethers .

  • DMSO-Mediated Coupling : Undergoes sulfenylation with thiols in DMSO at 90–150°C, leveraging DMSO as both solvent and oxidant .

Key Conditions :

SubstrateReagentsConditionsProductYield*
ThiophenolDMSO, 90°C, 30 hC–S bond formationBis-thioether derivative85%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution, directed by the electron-donating amine group:

  • Nitration : HNO3_3/H2_2SO4_4 at 0–5°C introduces nitro groups at position 5 of the pyrazole .

  • Halogenation : NBS or Cl2_2 in CCl4_4 adds halogens to the ring .

Complexation with Metal Ions

The amine and sulfur atoms act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}):

  • Coordination Polymers : Forms stable complexes with Cu(NO3_3)2_2 in ethanol/water mixtures .

Scientific Research Applications

1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Industry: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazol-4-amine derivatives and their distinguishing features:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine -CH₂CH₂-S-C₆H₅ (phenylthioethyl) C₁₁H₁₃N₃S 219.31 g/mol Potential anti-inflammatory activity
1-(2-Methoxyethyl)-1H-pyrazol-4-amine -CH₂CH₂-OCH₃ (methoxyethyl) C₆H₁₁N₃O 153.18 g/mol Medical intermediate; purity ≥95%
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine -CH₂CF₃ (trifluoroethyl) C₅H₆F₃N₃ 165.12 g/mol High purity (95%); fluorinated analog
1-(2-(Diethylamino)ethyl)-1H-pyrazol-4-amine -CH₂CH₂-N(C₂H₅)₂ (diethylaminoethyl) C₉H₁₈N₄ 182.27 g/mol >97% purity; potential CNS applications
1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine -CH₂CH₂-(4-Br-pyrazole) C₈H₁₀BrN₅ 256.11 g/mol Brominated derivative; used in cross-coupling reactions

Stability and Reactivity Trends

  • Electron-Donating vs.
  • Steric Effects: Bulky substituents (e.g., diethylaminoethyl) may hinder intermolecular interactions, impacting crystallization or binding affinity .

Biological Activity

1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of phenylthioethyl derivatives with pyrazole precursors. The resulting compound features a pyrazole ring, which is known for its pharmacological significance. The chemical structure can be represented as follows:

C12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}
PropertyValue
Molecular FormulaC₁₂H₁₄N₂S
Molecular Weight226.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including melanoma and breast cancer cells. The compound exhibits significant cytotoxicity, with growth inhibition percentages ranging from 70% to 98% at varying concentrations.

Case Study: Melanoma Cell Lines

In a study conducted on the UACC-62 melanoma cell line, the compound showed a GI50 value of approximately 274 nM, indicating potent antitumor activity compared to standard treatments . Additionally, it was found to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest in the G2/M phase.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research has indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .
  • Induction of Apoptosis : Its ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways that regulate cell survival and death.
  • Antioxidant Activity : The presence of the phenylthio group enhances its antioxidant capacity, contributing to its protective effects against oxidative stress.

Recent Studies

A review of recent literature indicates that pyrazole derivatives, including this compound, are gaining traction for their multifaceted biological activities. Notably:

  • Anticancer Activity : A systematic review highlighted that pyrazole derivatives exhibit significant anticancer properties, with 23% of studies focusing on their efficacy against various cancer types .
  • Antimicrobial Properties : Other studies have reported antimicrobial activity against bacterial strains, showcasing the versatility of pyrazole compounds in therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorGI50 = 274 nM against UACC-62
Anti-inflammatoryInhibition of cytokines
AntimicrobialEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-(phenylthio)ethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling a pyrazole precursor with a thioether-containing alkyl chain. For example, copper-catalyzed Ullmann-type coupling (using CuBr) in polar aprotic solvents like DMSO, with cesium carbonate as a base, has been effective for analogous pyrazol-4-amine derivatives . Optimization includes varying reaction time (e.g., 24–48 hours) and temperature (30–50°C) to improve yield. Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (gradient elution with ethyl acetate/hexane) is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions. For instance, the phenylthioethyl group’s protons appear as multiplets near δ 2.8–3.5 ppm (methylene groups) and δ 7.2–7.4 ppm (aromatic protons) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used for resolving bond angles and torsion angles, particularly for verifying the pyrazole ring’s planarity and substituent orientation .

Q. How should researchers handle discrepancies in purity assessments between synthetic batches?

  • Methodological Answer : Combine HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and mass spectrometry (HRMS-ESI) to quantify impurities. For example, residual solvents or by-products like unreacted phenylthioethyl intermediates can be identified via retention time shifts or unexpected m/z peaks . Repurification via recrystallization (e.g., using ethanol/water mixtures) or preparative TLC is recommended for batches with <95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations for kinase assays). For antimicrobial studies, compare MIC (minimum inhibitory concentration) values against reference strains (e.g., S. aureus ATCC 25923) to normalize variability. Contradictions may arise from differences in compound solubility (use DMSO controls) or assay endpoints (e.g., optical density vs. colony counting) .

Q. What strategies are effective for optimizing the synthesis of this compound to reduce by-products?

  • Methodological Answer :

  • Catalyst screening : Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)2_2) to minimize side reactions like oxidative dimerization .
  • Solvent selection : Switch from DMSO to DMA (dimethylacetamide) to improve reaction homogeneity and reduce sulfur-based by-products .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before by-product formation peaks .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and identify nucleophilic sites. For example, the pyrazole N1 and C4 positions often exhibit high electron density, making them prone to electrophilic attacks. Solvent effects (e.g., polarizable continuum models) should be included to simulate reaction environments .

Q. What advanced crystallographic techniques are recommended for analyzing structural distortions in this compound?

  • Methodological Answer : High-resolution SCXRD (at 100 K) with SHELXL refinement can resolve disorder in the phenylthioethyl chain. Twinning analysis (via PLATON) is critical for crystals with pseudo-symmetry. For dynamic structural analysis, pair SCXRD with variable-temperature XRD (25–300 K) to assess thermal motion anisotropy .

Q. How should researchers address discrepancies in melting points or spectral data between synthesized batches and literature values?

  • Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) for precise melting point determination (±0.5°C). For spectral mismatches, compare with structurally analogous compounds (e.g., 3-(4-chlorophenyl)-1H-pyrazol-4-amine) to identify substituent-specific shifts. Contradictions may stem from polymorphic forms, which can be confirmed via PXRD (powder X-ray diffraction) .

Tables for Key Data

Property Typical Value Method Reference
Melting Point104–107°C (analogous compounds)DSC
1H^1H NMR (δ, ppm)2.8–3.5 (CH2_2-S), 7.2–7.4 (Ph)400 MHz, CDCl3_3
HPLC Purity≥95%C18 column, 70:30 MeOH/H2_2O
X-ray Resolution (Å)0.031 (R factor)SHELXL refinement

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(2-phenylsulfanylethyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3S/c12-10-8-13-14(9-10)6-7-15-11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2

InChI Key

ZKRHQRCMGAKDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN2C=C(C=N2)N

Origin of Product

United States

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